2,5-Diethyl-3-methylpyrazine - 32736-91-7

2,5-Diethyl-3-methylpyrazine

Catalog Number: EVT-407208
CAS Number: 32736-91-7
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,5-Diethyl-3-methylpyrazine is a chemical compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. Pyrazines are known for their presence in various biological systems and for their diverse range of applications due to their unique chemical properties. The interest in these compounds has grown due to their relevance in environmental science, food technology, and pharmaceuticals.

Physical and Chemical Properties Analysis

One study analyzing the volatile profiles of cooked potato models found that adding glycine to the system increased the overall volatile yield, particularly promoting the formation of specific alkylpyrazines, including 2,5-Diethyl-3-methylpyrazine. []

Applications in Various Fields

Environmental Bioremediation

The study of Mycobacterium sp. strain DM-11 provides insights into the potential application of this bacterium in the bioremediation of waste gases from food industries. The ability of this strain to degrade pyrazine compounds, which are often found in waste gases, suggests its utility in treating environmental pollutants. The bacterium's specificity for pyrazines and its ability to use them as a sole carbon, nitrogen, and energy source make it a candidate for targeted bioremediation efforts1.

Wildlife Biology

In wildlife biology, pyrazines such as 2-ethyl-3-methylpyrazine have been identified as major components in the gland secretions of rutting male pronghorns, Antilocapra americana. These secretions are likely to play a role in the social and reproductive behaviors of these animals. The presence of pyrazines in glandular secretions underscores the importance of these compounds in chemical communication among wildlife species2.

Food Industry

Although not directly mentioned in the provided papers, pyrazines are commonly known for their role in the flavor industry. They contribute to the nutty, roasted flavors found in various food products. The degradation pathways of pyrazines, as elucidated by the study of Mycobacterium sp. strain DM-11, can inform the food industry on how to manage and manipulate these flavors during food processing and production.

2,3-Dimethylpyrazine

  • Compound Description: 2,3-Dimethylpyrazine is an alkylpyrazine that contributes to the flavor profile of cooked potatoes. [, , ] It is formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. []

Trimethylpyrazine

  • Compound Description: Trimethylpyrazine, another alkylpyrazine, also contributes to the flavor of cooked potatoes and is formed during the Maillard reaction. [, , ] Glycine was found to promote the formation of this compound in a potato model system. []

2-Ethyl-3,5-Dimethylpyrazine

  • Compound Description: 2-Ethyl-3,5-Dimethylpyrazine is an alkylpyrazine found in roasted sesame seeds and cooked potatoes. [, , ] It is also formed during the Maillard reaction. [] In a potato model system, glycine promoted the formation of this compound while citric acid suppressed it. [] The formation of 2-Ethyl-3,5-Dimethylpyrazine increases with increasing temperature in Maillard reactions involving L-ascorbic acid and L-glutamic acid. []

Tetramethylpyrazine

  • Compound Description: Tetramethylpyrazine is an alkylpyrazine found in cooked potatoes and formed during the Maillard reaction. [, ] Glycine was found to promote its formation in a potato model system. []

2,5-Diethyl-3-methylpyrazine

  • Compound Description: The European Food Safety Authority (EFSA) has deemed 2,5-Diethyl-3-methylpyrazine safe for use as a flavoring agent in animal feed at specific concentrations. [] The compound is already authorized as a flavoring in human food. []
Mechanism of Action

The degradation of pyrazine compounds, such as 2,3-diethyl-5-methylpyrazine (DM), has been studied in the context of environmental bioremediation. A bacterium, Mycobacterium sp. strain DM-11, was discovered to utilize DM as its sole carbon and energy source. This strain operates optimally at 25°C and has a doubling time of 29.2 hours. It was observed that the degradation process requires molecular oxygen and leads to the formation of 5,6-diethyl-2-hydroxy-3-methylpyrazine (DHM) as the first intermediate. This intermediate then undergoes ring fission, resulting in the release of ammonium. The enzymes involved in the degradation of DM and DHM are regulated and are only expressed when induced by these compounds1.

Properties

CAS Number

32736-91-7

Product Name

2,5-Diethyl-3-methylpyrazine

IUPAC Name

2,5-diethyl-3-methylpyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3

InChI Key

RJIREWQSLPRZFG-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C(=N1)C)CC

Solubility

moderately soluble in water; soluble in oils, organic solvents
miscible at room temperature (in ethanol)

Synonyms

2,5-Diethyl-3-methylpyrazine

Canonical SMILES

CCC1=CN=C(C(=N1)C)CC

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